TAS3681

Androgen Receptor Binding Affinity Transcriptional Activity

TAS3681 (Gumelutamide) is the only research-grade AR antagonist combining pure AR antagonism with AR protein downregulation—including the resistance-driving AR-V7 splice variant. Unlike standard-of-care ARSIs (enzalutamide, darolutamide), TAS3681 remains fully active against the F877L/T878A, V716M, and H875Y AR mutants that drive acquired clinical resistance. Preclinically validated in enzalutamide-resistant SAS MDV No. 3-14 cells, AR-V7-positive xenografts, and AR-overexpressing VCaP models. Essential tool compound for CRPC resistance research. For R&D use only; not for human use.

Molecular Formula C26H24N4O2
Molecular Weight
Cat. No. B1150176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS3681
SynonymsTAS3681;  TAS-3681;  TAS 3681.; Unknown
Molecular FormulaC26H24N4O2
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TAS3681 (Gumelutamide): A Next-Generation Androgen Receptor Antagonist and Downregulator for Castration-Resistant Prostate Cancer Research


TAS3681 (Gumelutamide) is a novel, orally bioavailable, next-generation androgen receptor (AR) antagonist developed for the treatment of castration-resistant prostate cancer (CRPC) [1]. It is distinguished from earlier AR signaling inhibitors by its dual mechanism of action: pure AR antagonism and the ability to downregulate AR-full length (AR-FL) and its splice variants (AR-Vs) [2][3]. This investigational compound, currently in Phase 1 clinical development, is specifically designed to address key mechanisms of resistance to second-generation ARSIs, including AR overexpression, AR mutations, and the expression of constitutively active AR splice variants [2][4].

Why TAS3681 Cannot Be Substituted by Other AR Antagonists in Research Applications


While several second-generation AR signaling inhibitors (e.g., enzalutamide, apalutamide, darolutamide) are available, TAS3681 is not a direct substitute. Acquired resistance to these agents remains a significant clinical barrier, driven by mechanisms such as AR overexpression, point mutations in the ligand-binding domain, and expression of constitutively active AR splice variants like AR-V7 [1][2]. TAS3681's unique dual mechanism of pure antagonism combined with AR protein downregulation directly targets these resistance pathways [2]. Preclinical evidence confirms that TAS3681 remains active against AR mutants that confer resistance to both enzalutamide (e.g., F877L/T878A) and darolutamide (e.g., V716M) and can suppress the growth of enzalutamide-resistant, AR-V7-positive models [1][2]. Therefore, substituting TAS3681 with a standard-of-care ARSI would fail to recapitulate its distinct resistance-overcoming activity.

TAS3681 Evidence Guide: Head-to-Head Quantitative Differentiation Against Key AR Antagonists


Potent AR Binding Affinity and Antagonism Comparable to Enzalutamide, Superior to Bicalutamide

TAS3681 demonstrates potent AR binding and antagonism. Its binding affinity (Ki) for wild-type AR is 7.39 nM, which is comparable to enzalutamide (7.11 nM) and apalutamide (6.01 nM) [1]. In functional assays, TAS3681 shows potent antagonist activity against wild-type AR with an IC50 of 52.7 nM in COS-7 cells and 60.9 nM in VCaP cells, similar to enzalutamide (IC50 12.5 nM) and significantly more potent than the first-generation antagonist bicalutamide (IC50 429 nM) [1]. Furthermore, TAS3681 inhibits the proliferation of LNCaP cells with an IC50 of 18 nM, which is more potent than both enzalutamide (IC50 55 nM) and bicalutamide (IC50 340 nM) in the same assay [1].

Androgen Receptor Binding Affinity Transcriptional Activity Prostate Cancer

Unique AR Protein Downregulation: Suppresses AR Overexpression and Splice Variants

A defining and differentiating feature of TAS3681 is its ability to downregulate AR protein levels. In AR-overexpressing VCaP cells, TAS3681 effectively suppresses AR expression and cell proliferation, an effect not observed with enzalutamide [1][2]. Critically, in enzalutamide-resistant SAS MDV No. 3-14 cells, TAS3681 reduces protein levels of both full-length AR (AR-FL) and the resistance-driving splice variant AR-V7, whereas enzalutamide does not [1][2]. This downregulation activity is specific to TAS3681 among the tested comparators.

AR Splice Variants AR-V7 Drug Resistance Protein Downregulation

Overcomes Resistance to Enzalutamide and Darolutamide by Blocking Mutant AR Activity

TAS3681 is a pure antagonist for a wide panel of AR ligand-binding domain (LBD) mutants. In contrast to enzalutamide and darolutamide, which are ineffective against certain clinically relevant mutations, TAS3681 retains potent antagonistic activity. Specifically, TAS3681 blocks the transcriptional activity of the F877L/T878A and H875Y/T878A double mutants (resistant to enzalutamide) and the V716M and H875Y single mutants (resistant to darolutamide) [1]. This broad-spectrum mutant coverage is a key advantage. Furthermore, TAS3681's Ki for the T878A mutant is 23.8 nM, which is comparable to enzalutamide (22.6 nM) and significantly better than apalutamide (115.0 nM) [1].

AR Mutations Enzalutamide Resistance Darolutamide Resistance Ligand-Binding Domain

In Vivo Efficacy in Enzalutamide-Resistant, AR-V7-Positive Xenograft Model

The preclinical promise of TAS3681 is validated in vivo. In an enzalutamide-resistant, AR-V7-positive xenograft model (using SAS MDV No. 3-14 cells), oral administration of TAS3681 demonstrated strong antitumor efficacy [1]. This in vivo activity is coupled with the compound's ability to reduce AR-FL and AR-V7 protein levels within the tumor tissue, confirming target engagement and the mechanism of AR downregulation in a more complex biological system [1][2].

Xenograft In Vivo Enzalutamide Resistance AR-V7

Superior Inhibition of AR Nuclear Translocation Compared to Enzalutamide

Beyond simple binding antagonism, TAS3681 more effectively disrupts a critical step in AR signaling: its nuclear translocation. The IC50 of TAS3681 for blocking dihydrotestosterone (DHT)-induced AR nuclear translocation was estimated to be 63.7 nM. This is notably more potent than the IC50 for enzalutamide in the same assay, which was 103 nM [1]. In contrast, bicalutamide failed to suppress AR nuclear translocation at all [1].

Nuclear Translocation Mechanism of Action AR Signaling

Dual Suppression of AR and c-Myc Expression via AR Downregulation

TAS3681's AR downregulation activity leads to secondary downstream effects that standard antagonists do not replicate. Specifically, TAS3681 reduces the expression of c-Myc, a critical driver of androgen-independent prostate cancer progression [1]. This effect is mediated through AR downregulation and is not observed with simple AR antagonists that only block ligand binding. By suppressing both AR and c-Myc protein levels, TAS3681 targets a key pathway for ligand-independent AR activation and tumor progression, offering a dual-pronged attack on CRPC cell survival mechanisms [1].

c-Myc Ligand-Independent Activation Mechanism of Action

Optimal Research Applications for TAS3681 Based on Preclinical Evidence


Investigating Resistance to Second-Generation ARSIs (e.g., Enzalutamide, Darolutamide)

TAS3681 is uniquely suited for research aimed at understanding and overcoming acquired resistance to current ARSIs. Its proven activity against enzalutamide-resistant cell lines (SAS MDV No. 3-14), its ability to downregulate the resistance-driving AR-V7 splice variant, and its antagonism of darolutamide-resistant AR mutants (V716M, H875Y) make it the appropriate tool compound for these studies [1][2]. Using standard-of-care agents like enzalutamide or darolutamide in these models would not recapitulate TAS3681's resistance-overcoming activity [1][2].

Modeling AR-Dependent Tumor Growth in the Presence of AR Overexpression and AR-V7

In models characterized by high AR expression or the presence of the AR-V7 splice variant, TAS3681 provides a more robust and durable response compared to other AR antagonists. Its dual mechanism of antagonism and AR downregulation directly suppresses the oncogenic drivers in these models, as demonstrated in AR-overexpressing VCaP cells and AR-V7-positive xenografts [1][3]. This makes TAS3681 a superior choice for long-term growth inhibition studies in these specific genetic contexts [1].

Studying the Functional Consequences of Specific AR Ligand-Binding Domain Mutations

TAS3681 serves as a valuable pharmacological probe for dissecting the biology of specific AR LBD mutations. Unlike enzalutamide and apalutamide, which can have reduced affinity or become agonists for certain mutants (e.g., F877L), TAS3681 maintains pure antagonism across a broad panel, including the T878A, F877L/T878A, and H875Y/T878A variants [1]. Its superior binding affinity to the T878A mutant compared to apalutamide further supports its use in assays designed to evaluate drug response in mutant AR backgrounds [1].

In Vivo Xenograft Studies of Enzalutamide-Resistant Prostate Cancer

For researchers utilizing enzalutamide-resistant xenograft models, TAS3681 is a critical tool. Preclinical data confirms its in vivo efficacy in an AR-V7-positive, enzalutamide-resistant xenograft model [1]. This provides a validated in vivo option for assessing combination therapies, evaluating novel biomarkers of response, or further characterizing the mechanism of resistance in a more translationally relevant setting [1][2].

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